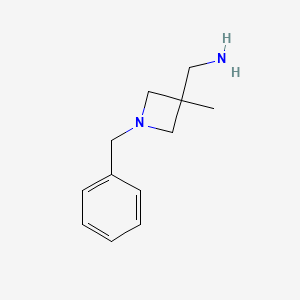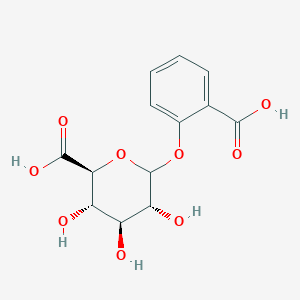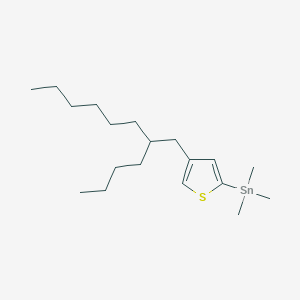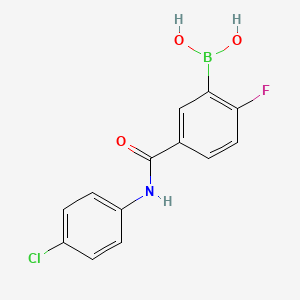
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid: is an organoboron compound that has garnered interest due to its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl moiety, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Chlorophenylcarbamoyl Moiety: This step involves the reaction of 4-chloroaniline with a suitable carbonyl compound, such as phosgene or carbonyldiimidazole, to form the chlorophenylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The chlorophenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development: The unique combination of functional groups in this compound can be exploited to design new pharmaceuticals with specific biological activities.
Industry:
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid largely depends on its application:
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the chlorophenylcarbamoyl and fluorine groups, making it less versatile in certain reactions.
4-Chlorophenylboronic Acid: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorophenylboronic Acid:
Uniqueness: 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H10BClFNO3 |
|---|---|
Peso molecular |
293.49 g/mol |
Nombre IUPAC |
[5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
Clave InChI |
RLWSEMVWIKYUAE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)
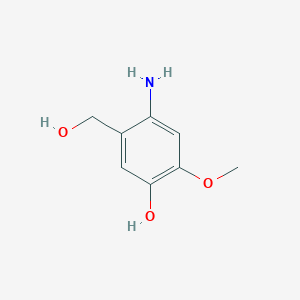




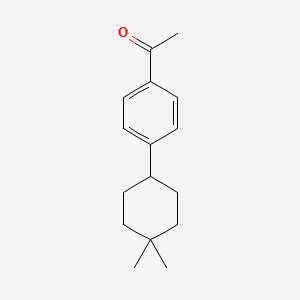
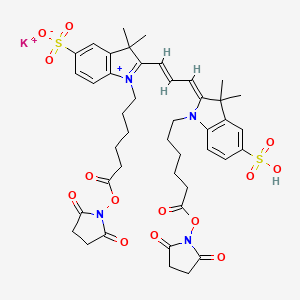
![1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-](/img/structure/B12837285.png)
